N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 2,4-dimethoxyphenyl group and a 1-methyl-1,2,3,4-tetrahydroquinolinyl ethyl side chain.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-25-12-4-5-16-13-15(6-9-19(16)25)10-11-23-21(26)22(27)24-18-8-7-17(28-2)14-20(18)29-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOUCNIQQULNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the dimethoxyphenyl derivative and the tetrahydroquinoline derivative. These intermediates are then coupled using oxalyl chloride in the presence of a base to form the final oxalamide product. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalysts: Base such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group or the tetrahydroquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce the corresponding amine or alcohol derivatives.
Scientific Research Applications
N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the evidence, focusing on structural features, synthetic approaches, and inferred physicochemical/pharmacological properties.
Structural Analogues and Substituent Effects
Physicochemical and Pharmacological Inferences
- Lipophilicity : The target compound’s 2,4-dimethoxyphenyl group increases lipophilicity compared to Analog 1’s trifluoromethylphenyl group (electron-withdrawing) and Analog 2’s 2,5-dimethoxyphenyl group (steric effects may reduce membrane permeability) .
- Solubility: Analog 2’s morpholinyl group likely enhances water solubility compared to the target compound’s tetrahydroquinoline, which is more hydrophobic .
- Bioactivity: Analog 3’s thiouracil/quinoxaline structure suggests kinase or enzyme inhibition, whereas the target compound’s tetrahydroquinoline moiety may target CNS receptors (e.g., serotonin or dopamine transporters) .
Q & A
Q. What are the common synthetic routes for preparing N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrahydroquinoline intermediate via alkylation or reductive amination of 1-methyl-1,2,3,4-tetrahydroquinoline derivatives .
- Step 2 : Coupling the tetrahydroquinoline moiety with a 2,4-dimethoxyphenyl group using amide bond-forming reagents (e.g., EDCI or HATU) under inert conditions .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
Key parameters include temperature control (0–25°C for sensitive steps) and solvent selection (e.g., DMF or dichloromethane) to optimize yields (typically 50–70%) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities, focusing on aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C24H29N3O4: 424.2234) .
- HPLC : Monitors purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can researchers perform initial biological activity screening?
- In vitro assays : Test for enzyme inhibition (e.g., kinases, proteases) at 1–100 µM concentrations. For example, falcipain inhibition assays using fluorogenic substrates .
- Cell-based assays : Evaluate cytotoxicity (e.g., IC50 in cancer cell lines) and selectivity via comparative studies with structurally similar compounds (e.g., tetrahydroquinoline derivatives) .
Advanced Research Questions
Q. How to optimize reaction conditions for scale-up synthesis?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) to balance reactivity and solubility .
- Catalyst selection : Compare Pd-based catalysts (e.g., Pd(PPh3)4) for coupling steps, optimizing ligand ratios to minimize by-products .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 minutes vs. 24 hours conventionally) .
Q. How to resolve contradictions in reported biological activity data across similar compounds?
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using molecular docking .
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., buffer pH, incubation time) to isolate variables .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) to identify trends in IC50 variability .
Q. What computational methods are used to predict target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins like falcipain-2 (PDB: 3BPF). Focus on hydrogen bonding with the ethanediamide group and π-π stacking with the tetrahydroquinoline ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM/PBSA) .
Q. How to investigate degradation pathways under varying pH/temperature?
- Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H2O2) conditions at 40–60°C .
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of amide bonds) and quantify stability using accelerated shelf-life testing .
Methodological Considerations
Q. Designing dose-response experiments for in vivo studies
- Dosing regimen : Administer 10–100 mg/kg orally in rodent models, with plasma sampling at 0, 1, 3, 6, and 24 hours post-dose .
- PK/PD modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and half-life, correlating with efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
